molecular formula C15H13FO2 B6364734 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1179849-45-6

2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6364734
CAS RN: 1179849-45-6
M. Wt: 244.26 g/mol
InChI Key: BWXJBSSNOUDPJH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid (2,5-DMP-5-FB) is an organic compound used in many scientific and industrial applications. It is a colorless, crystalline solid with a molecular weight of 208.21 g/mol and a melting point of 109-111°C. 2,5-DMP-5-FB is widely used in organic synthesis and has been studied extensively for its various applications.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% has been widely used in scientific research due to its diverse applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as an inhibitor of enzymes, and as a fluorescent indicator. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% is known to act as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase. It is also known to act as a fluorescent indicator in a variety of biochemical assays. Its mechanism of action is thought to involve the binding of the fluorobenzoic acid moiety to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are involved in the inflammatory response. In addition, 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% has been shown to have an antioxidant effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. It is also a relatively non-toxic compound and is not known to be a skin irritant. However, it is important to note that 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% is a relatively strong acid and should be handled with caution.

Future Directions

The potential future applications of 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% are numerous. It has been suggested that it may be useful as a therapeutic agent in the treatment of a variety of diseases, including cancer, diabetes, and inflammatory diseases. It has also been suggested that it may be useful as an antimicrobial agent, as a fluorescent indicator in biochemical assays, and as an inhibitor of enzymes. Additionally, further research is needed to explore the potential of 2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% as a catalyst in polymerization reactions and as an antioxidant.

Synthesis Methods

2-(2,5-Dimethylphenyl)-5-fluorobenzoic acid, 95% can be synthesized by the reaction of 2,5-dimethylphenol and 5-fluorobenzoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds in two steps: first, the formation of the intermediate 5-fluoro-2-(2,5-dimethylphenyl)benzoic acid, and then the rearrangement of the intermediate to 2-(2,5-dimethylphenyl)-5-fluorobenzoic acid.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-3-4-10(2)13(7-9)12-6-5-11(16)8-14(12)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXJBSSNOUDPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681207
Record name 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179849-45-6
Record name 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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